1-Methyl-2,5-diphenylpyrrole
Overview
Description
1-Methyl-2,5-diphenylpyrrole is a heterocyclic organic compound that belongs to the pyrrole family It features a pyrrole ring substituted with a methyl group at the nitrogen atom and phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-diphenylpyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline in the presence of an acid catalyst to form the pyrrole ring. Another method involves the cyclization of 1,4-diphenyl-1,4-butanedione with methylamine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-diphenylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the substituents used.
Scientific Research Applications
1-Methyl-2,5-diphenylpyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of organic materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-diphenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2,5-Diphenylpyrrole: Lacks the methyl group at the nitrogen atom, which can affect its reactivity and biological activity.
1-Methyl-2-phenylpyrrole: Has only one phenyl group, leading to different chemical and physical properties.
1-Methyl-3,4-diphenylpyrrole: Substitution at different positions on the pyrrole ring alters its electronic properties and reactivity.
Uniqueness: 1-Methyl-2,5-diphenylpyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-methyl-2,5-diphenylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-18-16(14-8-4-2-5-9-14)12-13-17(18)15-10-6-3-7-11-15/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXLEHWIVPHGNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408221 | |
Record name | 1-methyl-2,5-diphenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-04-0 | |
Record name | 1-methyl-2,5-diphenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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